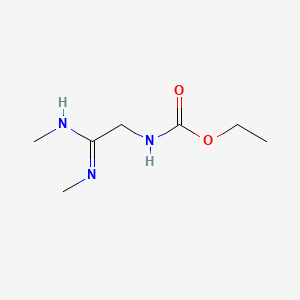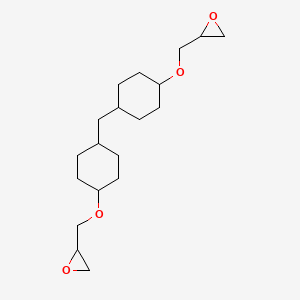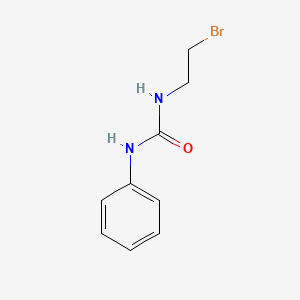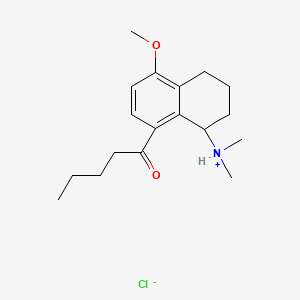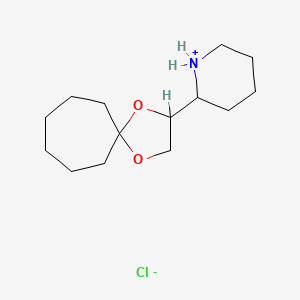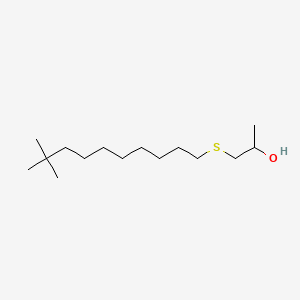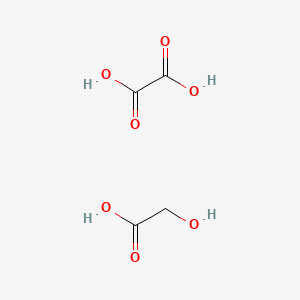![molecular formula C18H21ClN10O4 B13770213 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a piperidine moiety, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: Starting with appropriate precursors, the oxadiazole ring can be synthesized through cyclization reactions.
Introduction of the nitrophenyl group: This step might involve nitration reactions followed by coupling with the oxadiazole ring.
Formation of the triazole ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions.
Attachment of the piperidine moiety: This step could involve nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, forming the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, distillation, and chromatography.
Quality control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazole and piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation products: Oxidized derivatives of the amino and nitrophenyl groups.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material science:
Biology
Biochemical studies: Investigating interactions with biological macromolecules.
Drug development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Exploring its potential as an active pharmaceutical ingredient.
Diagnostic tools: Use in imaging and diagnostic assays.
Industry
Chemical manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide (without hydrochloride).
Other triazole derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
Functional group diversity: The presence of multiple functional groups makes it unique.
Versatility: Potential for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C18H21ClN10O4 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20N10O4.ClH/c19-16-17(24-32-23-16)27-15(13(21-25-27)11-26-8-4-1-5-9-26)18(29)22-20-10-12-6-2-3-7-14(12)28(30)31;/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,19,23)(H,22,29);1H/b20-10+; |
InChI Key |
HJBYWEQABXUZSU-XZISABOOSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-].Cl |
Canonical SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
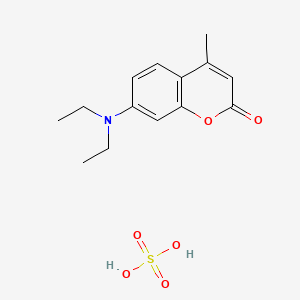
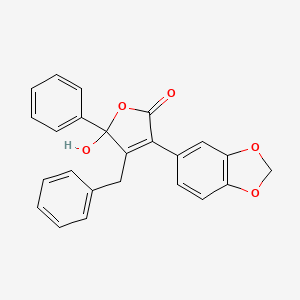

![Formaldehyde, [3H]](/img/structure/B13770156.png)
